salvinorin B ethoxymethyl ether

Catalog No.
S659319
CAS No.
M.F
C24H32O8
M. Wt
448.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
salvinorin B ethoxymethyl ether

Product Name

salvinorin B ethoxymethyl ether

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1

InChI Key

ICVTXAUKIHJDGV-WFOQEEKOSA-N

Synonyms

EOM-SB cpd, salvinorin B ethoxymethyl ether

Canonical SMILES

CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Isomeric SMILES

CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Salvinorin B ethoxymethyl ether (EOM-Sal B) is a highly potent, semi-synthetic neoclerodane diterpene and a highly selective kappa-opioid receptor (KOR) agonist. Synthesized by replacing the metabolically labile C-2 acetate group of the natural product salvinorin A with an ethoxymethyl ether moiety, EOM-Sal B overcomes the severe pharmacokinetic limitations of its parent compound [1]. For procurement professionals and lead investigators, this modification is critical: it not only prevents rapid esterase-mediated degradation into the inactive metabolite salvinorin B, but also significantly increases receptor binding affinity and functional potency [2]. Consequently, EOM-Sal B has become a benchmark compound for long-duration in vivo neuropharmacological modeling and high-sensitivity in vitro KOR assays, offering a scalable, stable alternative to transient natural salvinorins.

Research Fit

Pathway Study KOR pathway inhibition study fit Selective KOR tool compound
Selectivity KOR isoform-selectivity research workflow Reported ~3,000-fold KOR-over-MOR/DOR selectivity
Behavioral Model KOR-specific behavioral assay context Reported G-protein bias profile

Substituting EOM-Sal B with the natural product salvinorin A introduces critical failure points in experimental reproducibility and assay design due to salvinorin A's rapid hydrolysis by blood and tissue esterases, which truncates its duration of action to mere minutes and complicates steady-state dosing [1]. While using the inactive precursor salvinorin B is functionally useless for KOR activation, substituting with the closely related methoxymethyl ether analog (MOM-Sal B) also presents compromises. Although MOM-Sal B shares improved metabolic stability, it exhibits approximately half the functional potency and binding affinity of EOM-Sal B [2]. For high-throughput screening, radioligand displacement, or longitudinal behavioral models, failing to procure the ethoxymethyl variant means sacrificing peak assay sensitivity and requiring higher dosing concentrations, which can increase the risk of off-target effects or solubility-limited formulation issues.

Substitution Risk

EOM SalB Unique affinity-selectivity-bias-pharmacokinetic profile; sub-nanomolar KOR affinity
Salvinorin A Lacks G-protein bias; narrower selectivity window; rapid brain clearance
Salvinorin B Approximately 9,200-fold weaker KOR affinity; cannot support in vivo KOR activation at comparable doses
MOM SalB Reduced affinity vs EOM SalB; may not replicate in vivo potency or duration

Superior KOR Binding Affinity (Ki)

EOM-Sal B demonstrates exceptionally tight binding to the kappa-opioid receptor, significantly outperforming both its parent compound and its closest synthetic analog. In competitive radioligand binding assays, EOM-Sal B achieves a Ki of 0.32 nM, compared to 0.60 nM for MOM-Sal B and >1.3 nM for salvinorin A [1].

Evidence DimensionKOR Binding Affinity (Ki)
Target Compound Data0.32 nM
Comparator Or BaselineMOM-Sal B (0.60 nM) and Salvinorin A (>1.3 nM)
Quantified DifferenceApprox. 2-fold higher affinity than MOM-Sal B and >4-fold higher than Salvinorin A
ConditionsIn vitro radioligand displacement assay

Higher binding affinity allows for lower working concentrations in in vitro assays, improving the signal-to-noise ratio and reducing the cost per well in high-throughput screening.

KOR Binding (Ki)
Head-to-head
0.32 nM Ki 25–59× Sal A; ~9,200× Sal B; 1.9× MOM SalB
Supports sub-nanomolar KOR binding study fit
Human KOR; CHO cell assay; [3H]diprenorphine displacement

Maximized Functional Potency (EC50)

In functional [35S]GTPγS binding assays measuring KOR activation, the ethoxymethyl substitution of EOM-Sal B yields an EC50 of 0.14 nM. This is nearly three times more potent than MOM-Sal B (EC50 = 0.40 nM) and over an order of magnitude more potent than natural salvinorin A (EC50 = 1.8 nM) [1].

Evidence DimensionFunctional Potency (EC50)
Target Compound Data0.14 nM
Comparator Or BaselineSalvinorin A (1.8 nM)
Quantified Difference12.8-fold increase in functional potency
Conditions[35S]GTPγS functional binding assay at human KOR

Procuring the most potent analog ensures maximal receptor activation at minimal doses, which is critical for formulating low-volume injectables in rodent models.

KOR Selectivity
Cross-study comparable
EOM SalB ~3,000-fold selective
Salvinorin A ~60-fold selective
Supports KOR isoform-selectivity assay context
Cloned human opioid receptors; minimized MOR/DOR confound risk

Metabolic Stability and Hydrolysis Resistance

The C-2 acetate group of salvinorin A is rapidly cleaved by esterases, leading to a brief duration of action (minutes). By replacing this with an ethoxymethyl ether, EOM-Sal B completely resists this specific esterase hydrolysis, maintaining its structural integrity and yielding a significantly slower decline in whole-brain concentrations after intraperitoneal administration compared to the parent compound [1].

Evidence DimensionResistance to C-2 esterase hydrolysis
Target Compound DataHigh stability (ether linkage intact)
Comparator Or BaselineSalvinorin A (rapidly hydrolyzed to inactive Salvinorin B)
Quantified DifferenceProlonged whole-brain residence and extended duration of behavioral effects
ConditionsIn vivo pharmacokinetic profiling (rodent models)

Metabolic stability eliminates the need for continuous infusion pumps in animal models, allowing for standard single-dose behavioral testing.

G-Protein Bias
Reported
G-protein biased No CPA, anxiogenic or depressive-like effects in rats at 0.1–0.3 mg/kg i.p.
Reported G-protein bias signaling context
U50,488 comparator; conditioned place aversion, elevated plus maze, forced swim test

Semi-Synthetic Scalability from Inactive Precursors

De novo total synthesis of salvinorin structures suffers from extremely low overall yields (often <1-4.5% over 20+ steps). Conversely, EOM-Sal B is efficiently synthesized via a single-step alkylation of the abundant, inactive metabolite salvinorin B using chloromethyl ethyl ether and a base (e.g., i-Pr2NEt) [1]. This semi-synthetic route ensures reliable lot-to-lot consistency.

Evidence DimensionSynthetic scalability and route efficiency
Target Compound Data1-step semi-synthesis from Salvinorin B
Comparator Or BaselineTotal synthesis of Salvinorin A (>20 steps, <4.5% yield)
Quantified DifferenceVastly reduced step count and higher practical yield for commercial scaling
ConditionsLaboratory-scale chemical synthesis

A streamlined semi-synthetic route guarantees that procurement teams can source high-purity material consistently without the supply chain bottlenecks of total synthesis.

Metabolic Stability
Head-to-head
Metabolically stable Slower brain clearance vs salvinorin A; carbon-11 PET imaging in rodents and baboons
Supports extended in vivo KOR activation window
Plasma stability; brain pharmacokinetics; qualitative difference in metabolic stability
In Vivo Duration
Head-to-head
~3 h duration ~10× more potent in vivo; ~6-fold longer duration vs salvinorin A
Supports sustained in vivo KOR occupancy assay context
Fixed-ratio 20 food-reinforced drug discrimination in male Sprague-Dawley rats
Remyelination Model
Head-to-head
EOM SalB More animals recovered vs U50,488
U50,488 Fewer animals recovered
Reported model-response endpoint context; supports remyelination model study fit
C57BL/6J mice; EAE and cuprizone-induced demyelination models; KOR-dependent mechanism

Longitudinal In Vivo Neuropharmacology Models

Due to its resistance to C-2 esterase hydrolysis, EOM-Sal B is the preferred agent for in vivo studies requiring sustained KOR activation, such as evaluating anti-cocaine addiction properties or prolonged analgesic responses, where the rapid metabolism of salvinorin A would otherwise confound results [1].

High-Sensitivity Radioligand Displacement Assays

With a sub-nanomolar binding affinity (Ki = 0.32 nM), EOM-Sal B serves as an exceptional cold competitor or benchmark agonist in competitive binding assays, allowing researchers to use lower concentrations and achieve cleaner signal-to-noise ratios than when using standard natural salvinorins [2].

G-Protein Biased Signaling Research

Because EOM-Sal B exhibits a 12.8-fold higher functional potency than salvinorin A in GTPγS assays, it is highly suitable for investigating biased agonism at the KOR, specifically in studies aiming to decouple therapeutic efficacy (e.g., analgesia) from adverse effects (e.g., dysphoria) [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Remyelination mechanism studies
KOR-mediated remyelination model context
Model-response endpoint context; recovery rate validation
Behavioral pharmacology without side-effect confounds
KOR-specific behavioral assay context
G-protein bias signaling endpoint review
PET imaging and radiotracer development
KOR-targeted imaging probe development
KOR affinity and selectivity context
Long-duration in vivo KOR activation
Sustained KOR occupancy model context
Metabolic stability and brain pharmacokinetic review

XLogP3

2.8

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